

A Comparative Guide to 13C NMR Chemical Shifts of Methyl 2-butynoate Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR chemical shifts for **methyl 2-butynoate** and its derivatives. The data presented herein is intended to serve as a valuable resource for the structural elucidation and characterization of this important class of organic compounds. By comparing the spectral data of various substituted **methyl 2-butynoate** analogues, researchers can gain insights into the electronic effects of different functional groups on the chemical environment of the carbon atoms within the molecule.

Performance Comparison: 13C NMR Chemical Shifts

The 13C NMR chemical shifts of **methyl 2-butynoate** and its derivatives are sensitive to the nature of the substituent at the C-4 position. This sensitivity allows for the detailed analysis of structure-property relationships. Below is a compilation of experimental 13C NMR data for **methyl 2-butynoate** and selected derivatives, as well as related butanoate compounds for comparison. The data is presented in deuterated chloroform (CDCl3), a common solvent for NMR spectroscopy.



Compoun d Name	C-1 (C=O)	C-2 (C≡)	C-3 (≡C)	C-4	ОСН3	Other Carbons
Methyl 2- butynoate	~154	~72	~89	~4	~52	
Ethyl 2- butynoate	~154	~72	~90	~4	-	OCH2: ~61, CH3: ~14
Methyl 4- chloro-2- butynoate	~152	~78	~78	~28	~53	
Methyl 4- hydroxy-2- butynoate	~154	~75	~87	~50	~53	_
Methyl Butanoate	~174	36.1	18.4	13.6	51.4	_

Note: Chemical shifts are reported in ppm (δ) relative to tetramethylsilane (TMS). The exact values can vary slightly depending on the experimental conditions.

Experimental Protocols

The following is a generalized, representative experimental protocol for the acquisition of 13C NMR spectra for **methyl 2-butynoate** derivatives.

- 1. Sample Preparation:
- Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
- Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[1] The higher concentration is generally preferred for 13C NMR due to its lower sensitivity compared to 1H NMR.[2]



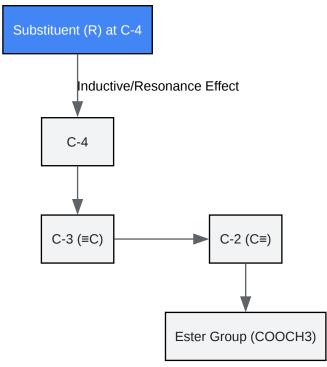
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- 2. NMR Data Acquisition:
- Spectrometer: The data is typically acquired on a Bruker DPX-300 spectrometer or an equivalent instrument.
- · Nucleus: Observe the 13C nucleus.
- Solvent: Use deuterated chloroform (CDCl3). The residual solvent peak can also be used as a secondary reference.
- Acquisition Mode: Acquire the spectrum using a standard proton-decoupled pulse sequence.
- Temperature: Maintain a constant temperature, typically 25 °C, during the acquisition.
- Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Visualizing Substituent Effects

The electronic nature of the substituent at the C-4 position significantly influences the chemical shifts of the acetylenic carbons (C-2 and C-3). This effect can be visualized as a signaling pathway where the substituent modulates the electron density along the carbon chain.



Influence of Substituents on Acetylenic Carbon Chemical Shifts



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Caption: Substituent effects on the chemical shifts of acetylenic carbons.

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References

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